![molecular formula C19H23N3O3 B1653254 methyl 4-[[4-(4-methylbenzoyl)piperazin-1-yl]methyl]-1H-pyrrole-2-carboxylate CAS No. 1797609-82-5](/img/structure/B1653254.png)
methyl 4-[[4-(4-methylbenzoyl)piperazin-1-yl]methyl]-1H-pyrrole-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-{[4-(4-methylbenzoyl)piperazin-1-yl]methyl}-1H-pyrrole-2-carboxylate is a complex organic compound that features a pyrrole ring substituted with a carboxylate group and a piperazine moiety linked to a methylbenzoyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[[4-(4-methylbenzoyl)piperazin-1-yl]methyl]-1H-pyrrole-2-carboxylate typically involves multiple steps:
Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the carboxylate group: This step involves esterification, where the pyrrole ring is treated with methanol and an acid catalyst.
Attachment of the piperazine moiety: This is done through nucleophilic substitution, where the piperazine reacts with a suitable leaving group on the pyrrole ring.
Addition of the methylbenzoyl group: This step involves acylation, where the piperazine is treated with 4-methylbenzoyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the carbonyl group of the methylbenzoyl moiety, converting it to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring, where various nucleophiles can replace the existing substituents.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Alcohol derivatives of the methylbenzoyl group.
Substitution: Various substituted piperazine derivatives.
科学研究应用
Methyl 4-{[4-(4-methylbenzoyl)piperazin-1-yl]methyl}-1H-pyrrole-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
作用机制
The mechanism of action of methyl 4-[[4-(4-methylbenzoyl)piperazin-1-yl]methyl]-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine moiety can interact with binding sites on proteins, while the methylbenzoyl group can enhance lipophilicity, aiding in membrane permeability. The exact pathways and targets depend on the specific biological context in which the compound is used.
相似化合物的比较
Similar Compounds
- Methyl 4-{[4-(4-chlorobenzoyl)piperazin-1-yl]methyl}-1H-pyrrole-2-carboxylate
- Methyl 4-{[4-(4-fluorobenzoyl)piperazin-1-yl]methyl}-1H-pyrrole-2-carboxylate
Uniqueness
Methyl 4-{[4-(4-methylbenzoyl)piperazin-1-yl]methyl}-1H-pyrrole-2-carboxylate is unique due to the presence of the 4-methylbenzoyl group, which can influence its pharmacokinetic properties and biological activity. This makes it distinct from its analogs with different substituents on the benzoyl group.
属性
CAS 编号 |
1797609-82-5 |
|---|---|
分子式 |
C19H23N3O3 |
分子量 |
341.4 |
IUPAC 名称 |
methyl 4-[[4-(4-methylbenzoyl)piperazin-1-yl]methyl]-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C19H23N3O3/c1-14-3-5-16(6-4-14)18(23)22-9-7-21(8-10-22)13-15-11-17(20-12-15)19(24)25-2/h3-6,11-12,20H,7-10,13H2,1-2H3 |
InChI 键 |
NSSAQTHIQHAJFU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=CNC(=C3)C(=O)OC |
规范 SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=CNC(=C3)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



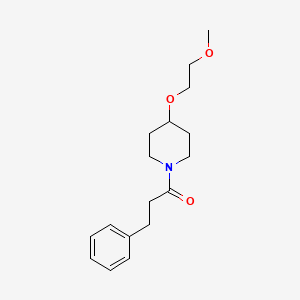
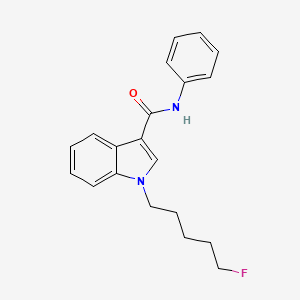
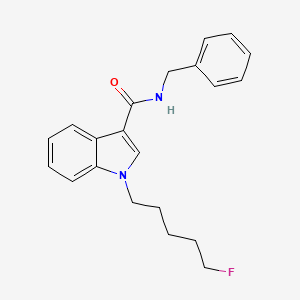
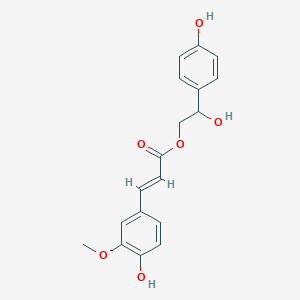

![Methyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-7-carboxylate](/img/structure/B1653180.png)



![4-Fluoro-3-hydroxy-N-{[1-(hydroxymethyl)cyclopentyl]methyl}-N-methylbenzamide](/img/structure/B1653186.png)
![2-[(3,5-dimethoxyphenyl)formamido]-3-methyl-N-[2-(prop-2-yn-1-yloxy)ethyl]butanamide](/img/structure/B1653191.png)
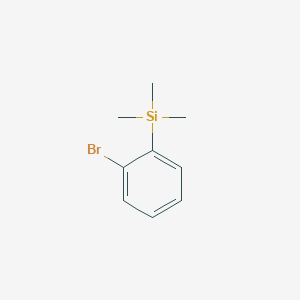
![N-[3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-yl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B1653193.png)
